molecular formula C8H8BrNO2 B2411258 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one CAS No. 2411309-46-9

5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one

Cat. No.: B2411258
CAS No.: 2411309-46-9
M. Wt: 230.061
InChI Key: DGJJXDHVZJBDSN-UHFFFAOYSA-N
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Description

This compound features a pyridine ring fused to a pyran ring, making it a unique structure with promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one typically involves the annulation of the pyran ring to an existing pyridine ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. This process can be initiated using reagents such as p-toluenesulfonic acid or acetic anhydride in the presence of perchloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential in developing new antibacterial and antioxidant agents.

    Pharmaceutical Applications: It has been used as a precursor for synthesizing polyheterocyclic ring systems, contributing to the development of new pharmaceuticals.

    Photophysical Applications: Studies have demonstrated its diverse redox and emission properties, making it useful in organic light-emitting devices.

    Material Science: The compound’s unique structure allows for the synthesis of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-pyrazolo[3,4-b]pyridine: Structurally related and exhibits similar hydrogen-bonding properties.

    7-azaindazole-chalcone derivatives: Known for their anti-inflammatory and analgesic activities.

    6-bromo-imidazo[4,5-b]pyridine: Potential as tyrosyl-tRNA synthetase inhibitors.

Uniqueness

5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one stands out due to its unique fused pyridine and pyran ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in medicinal chemistry, pharmaceuticals, and material science highlight its uniqueness.

Properties

IUPAC Name

5-bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-6-1-2-12-4-5(6)3-10-8(7)11/h3H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJJXDHVZJBDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CNC(=O)C(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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